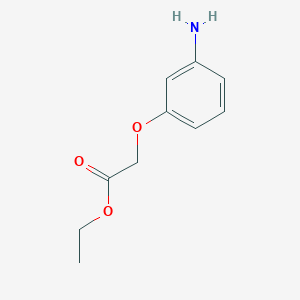

Ethyl 2-(3-aminophenoxy)acetate

概要

説明

Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various derivatives, such as ethyl 2-(3-hydroxyphenoxy)acetate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.

Substitution: Various substituted phenoxyacetate derivatives.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-(3-aminophenoxy)acetate is explored for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects by modulating pathways involved in inflammation .

- Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The amino group can form hydrogen bonds with target proteins, while the phenoxy group may engage in hydrophobic interactions. These interactions can modulate several biochemical pathways involved in inflammation and microbial resistance.

- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .

Case Studies

- Anticancer Research : In a study examining various derivatives of ethyl 2-(3-aminophenoxy)acetate against acute myeloid leukemia cell lines, it was found that certain derivatives exhibited potent antiproliferative effects, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Compounds derived from ethyl 2-(3-aminophenoxy)acetate were tested for their ability to inhibit specific enzymes involved in cancer progression, showcasing their therapeutic potential .

作用機序

The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the fourth position.

Ethyl 2-(2-aminophenoxy)acetate: Similar structure but with the amino group at the second position.

Ethyl 2-(3-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .

生物活性

Ethyl 2-(3-aminophenoxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a phenoxy ring that contains an amino substituent at the meta position. This unique positioning of the amino group is critical as it influences both the chemical reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Phenoxy Group : The reaction of 3-aminophenol with ethyl chloroacetate or ethyl bromoacetate.

- Purification : The product is often purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

- Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and influencing various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for several commonly used antibiotics, indicating a promising alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential use in managing inflammatory disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(4-aminophenoxy)acetate | Para-substituted analog | Moderate antimicrobial activity |

| Ethyl 2-(2-aminophenoxy)acetate | Ortho-substituted analog | Lower potency compared to meta |

| Ethyl 2-(3-hydroxyphenoxy)acetate | Hydroxy-substituted analog | Enhanced antioxidant properties |

The comparative analysis shows that the position of the amino group significantly affects the biological activity, with meta substitution generally yielding better results in terms of antimicrobial and anti-inflammatory effects .

特性

CAS番号 |

5544-78-5 |

|---|---|

分子式 |

C10H14ClNO3 |

分子量 |

231.67 g/mol |

IUPAC名 |

ethyl 2-(3-aminophenoxy)acetate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H |

InChIキー |

REIKFBSNZOQHFT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=CC(=C1)N |

正規SMILES |

CCOC(=O)COC1=CC=CC(=C1)N.Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。